2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of benzylthio and fluorophenylsulfonyl groups attached to a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the 4-fluorophenylsulfonyl chloride, which is then reacted with benzylthiol to form the benzylthio derivative. This intermediate is subsequently cyclized with an appropriate imidazole precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The goal is to develop a robust and cost-effective process that can be implemented on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The benzylthio and fluorophenylsulfonyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Known for its use in trifluoromethylation reactions.
Sulfonyl fluorides: Widely used in organic synthesis and chemical biology.
4-Fluorophenyl derivatives: Commonly studied for their biological activity.
Uniqueness
2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole is unique due to the combination of benzylthio and fluorophenylsulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Benzylthio group : Contributes to the lipophilicity and potential interaction with biological membranes.
- Fluorophenyl sulfonyl moiety : May enhance binding affinity to target proteins due to the electron-withdrawing nature of the fluorine atom.
Antimicrobial Activity
Research indicates that imidazole derivatives, including the compound , exhibit significant antimicrobial properties. A study evaluated various imidazole derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results highlighted that compounds with similar structures showed promising antibacterial activity, suggesting that our compound may also possess similar effects .
Compound | Target Bacteria | Method Used | Results |
---|---|---|---|
This compound | S. aureus, E. coli | Cylinder wells diffusion method | Significant inhibition observed |
Anticancer Activity
The anticancer potential of imidazole derivatives has been widely studied. For instance, compounds with similar structural features demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell growth was assessed using the MTT assay, revealing IC50 values comparable to established chemotherapeutics .
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
HT-29 | 5.0 | Doxorubicin |
COLO-205 | 6.2 | Cisplatin |
In a notable study, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
The proposed mechanism of action for this compound involves:
- Inhibition of key enzymes : The sulfonamide group may interact with enzyme active sites, inhibiting their function.
- Induction of apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
- Antimicrobial Evaluation : A recent study synthesized several imidazole derivatives and tested their antimicrobial efficacy. The results demonstrated that compounds with a benzylthio group exhibited enhanced activity against resistant bacterial strains .
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines showed that the compound significantly reduced cell viability, supporting its potential use as an anticancer agent. The study utilized flow cytometry to analyze apoptosis markers and confirmed the induction of apoptosis in treated cells .
Properties
IUPAC Name |
2-benzylsulfanyl-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S2/c17-14-6-8-15(9-7-14)23(20,21)19-11-10-18-16(19)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEIJCNNDHJGFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.